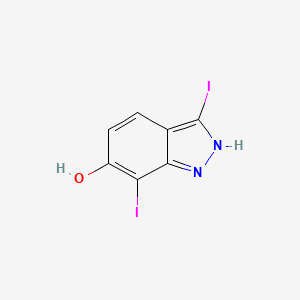

3,7-Diiodo-6-hydroxy indazole

Description

Significance of Polyfunctionalized Heterocyclic Scaffolds in Modern Chemistry

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their ring, are fundamental to the field of medicinal chemistry. vulcanchem.commdpi.com Nitrogen-containing heterocycles, in particular, are recognized as "privileged structures" because they form the core of numerous bioactive natural products and synthetic drugs. nih.govgoogle.com The strategic placement of multiple functional groups onto these heterocyclic scaffolds—a process known as polyfunctionalization—is a cornerstone of modern drug discovery and materials science. acs.orgevitachem.com

This approach allows for the fine-tuning of a molecule's steric, electronic, and physicochemical properties. By introducing various functional groups, chemists can modulate a compound's solubility, lipophilicity, metabolic stability, and, most importantly, its interaction with biological targets. nih.govevitachem.com The ability to create diverse libraries of polyfunctionalized heterocycles is crucial for expanding the accessible chemical space and improving the efficiency of identifying lead compounds in drug development programs. mdpi.com These scaffolds are integral to the synthesis of agents targeting a wide array of diseases, including cancer, inflammation, and viral infections. vulcanchem.comresearchgate.net

The Indazole Core: Structural Features and Research Relevance

Among the vast family of nitrogen-containing heterocycles, the indazole core has garnered significant attention from researchers. nih.govgoogle.com Also known as benzopyrazole, indazole is a bicyclic aromatic system formed by the fusion of a benzene (B151609) ring with a pyrazole (B372694) ring. researchgate.netacs.org While rare in nature, with only a few known natural alkaloids like nigellicine (B1251354) and nigellidine, synthetic indazole derivatives are prominent in medicinal chemistry.

The indazole scaffold is a key component in numerous FDA-approved drugs, demonstrating its therapeutic importance. researchgate.net For instance, pazopanib (B1684535) and axitinib (B1684631) are indazole-based tyrosine kinase inhibitors used in cancer therapy, while benzydamine (B159093) is an anti-inflammatory agent. google.com The versatility of the indazole ring allows for functionalization at various positions, enabling the development of compounds with a broad spectrum of biological activities, including antitumor, anti-inflammatory, anti-HIV, and analgesic properties. nih.gov This has solidified the indazole nucleus as a critical pharmacophore in the design of new therapeutic agents. evitachem.com

Table 1: General Properties of the Indazole Core

| Property | Description |

|---|---|

| Chemical Formula | C₇H₆N₂ |

| Structure | Bicyclic aromatic heterocycle (fused benzene and pyrazole ring). |

| Tautomerism | Primarily exists as 1H-indazole and 2H-indazole tautomers. |

| Key Biological Role | "Privileged scaffold" in medicinal chemistry. |

| Example Drugs | Pazopanib, Axitinib, Benzydamine, Niraparib. researchgate.net |

The indazole system is characterized by its aromaticity and the existence of annular tautomers. The molecule contains ten π electrons, conforming to Hückel's rule for aromaticity. Tautomerism in indazoles primarily involves the position of the hydrogen atom on the nitrogen atoms of the pyrazole ring, leading to two main forms: 1H-indazole and 2H-indazole. nih.govacs.org

Computational and experimental studies have shown that the 1H-tautomer, which has a benzenoid structure, is thermodynamically more stable than the 2H-tautomer, which possesses a quinonoid character. The energy difference is estimated to be approximately 3.6-4.1 kcal/mol, making the 1H-form the predominant tautomer in most conditions. This tautomeric equilibrium is not just a chemical curiosity; it significantly influences the synthesis, reactivity, and biological properties of indazole derivatives, as the different forms can exhibit distinct biological activities and interactions with molecular targets. researchgate.net A third, non-aromatic tautomer, 3H-indazole, is very rare.

The introduction of halogen and hydroxyl groups onto the indazole scaffold is a powerful strategy for modulating its chemical and biological profile. Halogenation, particularly with iodine or bromine, is of high synthetic interest. Halogenated indazoles serve as versatile intermediates for further molecular elaboration through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), allowing for the introduction of complex substituents. Furthermore, halogens can form halogen bonds, which are specific non-covalent interactions that can enhance a molecule's binding affinity and selectivity for a biological target, such as a protein kinase. nih.gov The site-selective introduction of halogens is a key challenge and an active area of research.

Hydroxylation introduces a hydroxyl (-OH) group, which can act as both a hydrogen bond donor and acceptor. This functional group can significantly alter a molecule's solubility and its ability to interact with biological receptors. The hydroxyl group can also be a precursor for other functional groups, for example, through etherification. researchgate.net Palladium-catalyzed hydroxylation of haloindazoles is one modern method used to introduce this moiety. The combination of both halogen and hydroxyl groups on the indazole ring creates a polyfunctionalized scaffold with unique properties, offering multiple points for further chemical modification and specific interactions with biological systems.

Rationale for Comprehensive Investigation of 3,7-Diiodo-6-hydroxy Indazole

The specific substitution pattern of 3,7-diiodo-6-hydroxy indazole presents a compelling case for detailed scientific investigation. While extensive research on this particular molecule is not widely published, its structure suggests significant potential in several areas of chemical and pharmaceutical research.

Firstly, the presence of two iodine atoms at distinct positions (C3 and C7) makes it an excellent platform for studying regioselective cross-coupling reactions. The differential reactivity of the C-I bonds could be exploited to sequentially introduce different substituents, leading to the synthesis of highly complex and diverse molecular architectures that would otherwise be difficult to access.

Secondly, the combination of a hydroxyl group at C6 with iodine atoms at the flanking C7 and adjacent C3 positions creates a unique electronic and steric environment. This specific arrangement is of high interest for structure-activity relationship (SAR) studies. In the context of kinase inhibition, a major application for indazoles, these groups could serve as critical pharmacophoric elements, interacting with specific amino acid residues in the ATP-binding pocket of a target kinase. The iodine atoms can act as bulky, lipophilic groups and potential halogen bond donors, while the hydroxyl group can form crucial hydrogen bonds.

Finally, this compound serves as a highly functionalized building block for creating novel materials or therapeutic agents. Its investigation would contribute valuable knowledge to the broader understanding of how polyfunctionalization impacts the chemical reactivity and biological activity of the privileged indazole scaffold.

Table 2: Chemical Data for 3,7-Diiodo-6-hydroxy indazole

| Identifier | Value |

|---|---|

| Chemical Formula | C₇H₄I₂N₂O |

| Molecular Weight | 385.93 g/mol |

| Structure | Indazole ring substituted with a hydroxyl group at position 6 and iodine atoms at positions 3 and 7. |

| Experimental Data | Detailed experimental data such as melting point, solubility, and spectral characteristics are not readily available in published literature. |

Structure

3D Structure

Properties

IUPAC Name |

3,7-diiodo-2H-indazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4I2N2O/c8-5-4(12)2-1-3-6(5)10-11-7(3)9/h1-2,12H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMSGWEAWKXEYQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=NNC(=C21)I)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4I2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 3,7 Diiodo 6 Hydroxy Indazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

For a definitive structural elucidation of 3,7-diiodo-6-hydroxy indazole, a suite of two-dimensional (2D) NMR experiments would be essential. These techniques provide through-bond and through-space correlations, which are critical for assembling the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For 3,7-diiodo-6-hydroxy indazole, this would primarily show correlations between the aromatic protons on the benzene (B151609) ring, allowing for their sequential assignment.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It would allow for the direct assignment of the carbon atoms attached to the aromatic protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. In the context of 3,7-diiodo-6-hydroxy indazole, NOESY could help to confirm the spatial proximity of substituents to neighboring protons on the indazole ring.

Based on data from similar substituted indazoles, the expected ¹H and ¹³C NMR chemical shifts can be estimated. The presence of two iodine atoms, a hydroxyl group, and the bicyclic indazole core will all influence the electronic environment and thus the chemical shifts of the nearby nuclei.

Predicted ¹H and ¹³C NMR Data for 3,7-Diiodo-6-hydroxy Indazole

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C3 | - | ~90-100 |

| C3a | - | ~140-145 |

| C4 | ~7.0-7.5 | ~115-120 |

| C5 | ~7.0-7.5 | ~110-115 |

| C6 | - | ~150-155 |

| C7 | - | ~85-95 |

| C7a | - | ~140-145 |

| N1-H | ~12-14 | - |

| O-H | ~9-11 | - |

Note: These are estimated values based on analogous compounds and are subject to solvent effects and the specific electronic environment of the molecule. rsc.orgnih.govresearchgate.netnih.gov

Solid-state NMR (ssNMR) spectroscopy would provide valuable insights into the structure of 3,7-diiodo-6-hydroxy indazole in its crystalline form. researchgate.netnih.gov This technique is particularly useful for studying molecules that are insoluble or for probing the effects of crystal packing on molecular structure. By analyzing the chemical shift anisotropy and dipolar couplings, ssNMR can provide information about the local electronic environment and intermolecular interactions, such as hydrogen and halogen bonding, within the solid state.

Single-Crystal X-ray Diffraction for Definitive Molecular Geometry and Crystal Packing

While a specific crystal structure for 3,7-diiodo-6-hydroxy indazole is not publicly available, single-crystal X-ray diffraction remains the gold standard for the definitive determination of molecular geometry and crystal packing. carleton.edumdpi.com Analysis of the crystal structures of closely related iodo- and hydroxy-substituted indazoles allows for a detailed prediction of the structural parameters for the title compound. mdpi.commdpi.commdpi.com

An analysis of the crystal structure would provide precise measurements of all bond lengths, bond angles, and dihedral angles within the 3,7-diiodo-6-hydroxy indazole molecule. These parameters are crucial for understanding the electronic and steric effects of the substituents on the indazole core.

Predicted Bond Lengths and Angles for 3,7-Diiodo-6-hydroxy Indazole

| Bond | Predicted Length (Å) | Angle | Predicted Angle (°) |

|---|---|---|---|

| C3-I | ~2.05-2.15 | C4-C3a-C7a | ~118-122 |

| C7-I | ~2.05-2.15 | C3a-C4-C5 | ~118-122 |

| C6-O | ~1.35-1.40 | C4-C5-C6 | ~118-122 |

| N1-N2 | ~1.35-1.40 | C5-C6-C7 | ~118-122 |

| N1-C7a | ~1.35-1.40 | C6-C7-C7a | ~118-122 |

| N2-C3 | ~1.35-1.40 | C3-N2-N1 | ~108-112 |

Note: These values are estimations based on data from similar heterocyclic structures and may vary in an actual crystal structure.

The crystal packing of 3,7-diiodo-6-hydroxy indazole would be significantly influenced by intermolecular interactions, particularly halogen and hydrogen bonding. nih.govacs.org

Halogen Bonding: The iodine atoms at positions 3 and 7 are capable of forming halogen bonds, which are directional non-covalent interactions between an electrophilic region on the halogen atom (the σ-hole) and a Lewis base. odu.eduresearchgate.netacs.org These interactions would likely play a crucial role in the supramolecular assembly of the molecules in the crystal lattice.

Hydrogen Bonding: The hydroxyl group at position 6 and the N-H of the indazole ring are strong hydrogen bond donors. acs.orgacs.org These would form robust hydrogen bonding networks with acceptor atoms (such as oxygen or nitrogen) on neighboring molecules, further stabilizing the crystal structure.

The conformation of the 3,7-diiodo-6-hydroxy indazole molecule in the solid state would be determined by the interplay of intramolecular steric and electronic effects, as well as the intermolecular forces that dictate the crystal packing. The planarity of the indazole ring system is expected, with the substituents lying in or close to the plane of the bicyclic core. The orientation of the hydroxyl proton would likely be influenced by its participation in intramolecular or intermolecular hydrogen bonding.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule through the precise measurement of its mass-to-charge ratio (m/z). For 3,7-diiodo-6-hydroxy indazole, the calculated exact mass provides a critical confirmation of its chemical formula, C₇H₄I₂N₂O.

Exact Mass Determination

The theoretical monoisotopic mass of 3,7-diiodo-6-hydroxy indazole can be calculated by summing the masses of its constituent isotopes (¹²C, ¹H, ¹²⁷I, ¹⁴N, ¹⁶O). This value is essential for confirming the identity of the synthesized compound in a sample.

| Parameter | Value |

| Molecular Formula | C₇H₄I₂N₂O |

| Calculated Monoisotopic Mass | 385.8365 u |

| Expected [M+H]⁺ Ion | 386.8438 u |

| Expected [M-H]⁻ Ion | 384.8292 u |

This interactive table provides the fundamental mass spectrometry values for 3,7-diiodo-6-hydroxy indazole.

Fragmentation Pathway Elucidation

While specific experimental fragmentation data for 3,7-diiodo-6-hydroxy indazole is not extensively available, a putative fragmentation pathway can be proposed based on the known fragmentation patterns of substituted indazoles and related heterocyclic compounds. researchgate.net The stability of the indazole ring system suggests that initial fragmentation will likely involve the substituents.

Under electron ionization (EI) or collision-induced dissociation (CID), the molecular ion ([M]⁺˙) would be expected to undergo cleavages at the C-I and O-H bonds. The loss of an iodine radical (•I) is a common fragmentation pathway for iodinated aromatic compounds, which would result in a significant fragment ion. Subsequent or alternative fragmentation could involve the loss of a hydrogen radical from the hydroxyl or amine group, or the elimination of small neutral molecules like CO or HCN.

A plausible fragmentation pathway could initiate with the loss of an iodine atom, followed by the elimination of carbon monoxide from the heterocyclic ring. The presence of two iodine atoms offers the possibility of sequential losses, which would be distinguishable in the mass spectrum.

Proposed Fragmentation of 3,7-Diiodo-6-hydroxy Indazole:

| Precursor Ion (m/z) | Proposed Fragment | Neutral Loss | Proposed Fragment (m/z) |

| 385.8365 | [C₇H₄I₂N₂O]⁺˙ | •I | [C₇H₄IN₂O]⁺ |

| 258.9396 | [C₇H₄IN₂O]⁺ | •I | [C₇H₄N₂O]⁺˙ |

| 258.9396 | [C₇H₄IN₂O]⁺ | CO | [C₆H₄IN₂]⁺ |

| 132.0378 | [C₇H₄N₂O]⁺˙ | CO | [C₆H₄N₂]⁺˙ |

This interactive table outlines a potential fragmentation pathway for 3,7-diiodo-6-hydroxy indazole under mass spectrometric analysis.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) Spectroscopy

The IR spectrum of 3,7-diiodo-6-hydroxy indazole is expected to exhibit characteristic absorption bands corresponding to its various functional groups. The presence of the hydroxyl (-OH) and amine (-NH) groups will give rise to stretching vibrations in the high-frequency region of the spectrum. The aromatic nature of the indazole core will be represented by C-H and C=C stretching and bending vibrations. The carbon-iodine (C-I) bonds will produce absorptions in the far-infrared region.

Expected Infrared Absorption Bands for 3,7-Diiodo-6-hydroxy Indazole:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | Stretching | 3200-3600 (broad) |

| N-H (indazole) | Stretching | 3100-3500 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C=C (aromatic) | Stretching | 1450-1600 |

| C-N (aromatic) | Stretching | 1250-1350 |

| C-O (hydroxyl) | Stretching | 1000-1260 |

| C-I (iodo) | Stretching | 500-600 |

This interactive table presents the predicted IR absorption frequencies for the key functional groups in 3,7-diiodo-6-hydroxy indazole.

Raman Spectroscopy

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. azooptics.com For 3,7-diiodo-6-hydroxy indazole, the C-I stretching vibrations are expected to produce strong Raman signals. The aromatic ring vibrations will also be prominent in the Raman spectrum. The complementary nature of IR and Raman spectroscopy would be valuable in confirming the presence and substitution pattern of the iodo and hydroxyl groups on the indazole ring. nih.gov

Electronic Spectroscopy (UV-Vis Absorption and Fluorescence) for Characterization of Electronic Transitions and Chromophoric Properties

Electronic spectroscopy, including UV-Vis absorption and fluorescence, provides insights into the electronic structure and chromophoric properties of a molecule. These techniques probe the electronic transitions between different energy levels within the molecule.

UV-Vis Absorption Spectroscopy

The UV-Vis absorption spectrum of 3,7-diiodo-6-hydroxy indazole is expected to be influenced by the extended π-conjugated system of the indazole ring and the electronic effects of the iodo and hydroxyl substituents. The parent indazole molecule exhibits absorption bands in the ultraviolet region. The introduction of a hydroxyl group, an auxochrome, is known to cause a bathochromic (red) shift in the absorption maxima of related aromatic systems like indole (B1671886). researchgate.net Similarly, halogen substitution can also lead to a red shift in the absorption spectra. researchgate.net

Therefore, it is anticipated that 3,7-diiodo-6-hydroxy indazole will display absorption maxima at longer wavelengths compared to unsubstituted indazole. The spectrum will likely feature multiple bands corresponding to π→π* transitions within the aromatic system.

Predicted UV-Vis Absorption Characteristics:

| Compound | Expected λmax (nm) | Electronic Transition | Effect of Substituents |

| Indazole (in ethanol) | ~250, ~290 | π→π | - |

| 3,7-Diiodo-6-hydroxy Indazole | >290 | π→π | Bathochromic shift due to -OH and -I groups |

This interactive table provides a comparative prediction of the UV-Vis absorption maxima.

Fluorescence Spectroscopy

Many indazole derivatives are known to be fluorescent, and their emission properties are often sensitive to the nature and position of substituents. The presence of a hydroxyl group can enhance fluorescence quantum yield in some aromatic systems. However, heavy atoms like iodine are known to quench fluorescence through the heavy-atom effect, which promotes intersystem crossing to the triplet state.

Consequently, the fluorescence of 3,7-diiodo-6-hydroxy indazole may be weak or non-existent. If it is fluorescent, the emission wavelength would be expected to be at a longer wavelength than its absorption, in accordance with Stokes' shift. The study of its fluorescence properties could provide valuable information about its excited-state dynamics.

Reactivity and Derivatization Chemistry of 3,7 Diiodo 6 Hydroxy Indazole

Transformations Involving the Iodine Substituents

The carbon-iodine bonds in 3,7-diiodo-6-hydroxy indazole are key sites for the introduction of molecular complexity. The differential reactivity of the iodine atoms at the C-3 and C-7 positions can be exploited to achieve selective functionalization through various transition metal-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and metal-halogen exchange reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of dihaloindazoles, these reactions allow for the introduction of a wide range of substituents, including aryl, alkyl, and alkynyl groups. The choice of catalyst, ligands, and reaction conditions can influence the outcome and selectivity of these transformations.

The iodine atom at the C-7 position of the indazole ring is generally more reactive towards palladium-catalyzed cross-coupling reactions than the iodine at the C-3 position. This enhanced reactivity is attributed to the greater electrophilicity of the C-7 position on the benzene (B151609) ring compared to the C-3 position on the pyrazole (B372694) ring. This difference in reactivity allows for the selective functionalization of the C-7 position while leaving the C-3 iodine intact for subsequent transformations.

For instance, in Suzuki-Miyaura cross-coupling reactions involving dihaloindazoles, the reaction can be tuned to favor monosubstitution at the C-7 position by carefully controlling the stoichiometry of the boronic acid reagent and the reaction time. Subsequent modification at the C-3 position can then be achieved under more forcing conditions or by using a different palladium catalyst system. This stepwise approach is crucial for the controlled synthesis of unsymmetrically disubstituted indazoles.

The table below illustrates the typical regioselectivity observed in palladium-catalyzed cross-coupling reactions of analogous dihaloindazoles.

| Cross-Coupling Reaction | Position of Initial Functionalization | Typical Conditions |

| Suzuki-Miyaura | C-7 | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80 °C |

| Sonogashira | C-7 | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt |

| Stille | C-7 | Pd(PPh₃)₄, LiCl, Dioxane, 100 °C |

The ability to selectively functionalize both the C-3 and C-7 positions of the indazole core through sequential palladium-catalyzed cross-coupling reactions opens up avenues for the synthesis of a vast array of structurally diverse indazole derivatives. Starting from 3,7-diiodo-6-hydroxy indazole, a library of compounds can be generated by introducing different substituents in a stepwise manner.

For example, a Sonogashira coupling at the C-7 position can introduce an alkyne moiety, which can then undergo further transformations such as click chemistry or cyclization reactions. The remaining iodine at the C-3 position can then be subjected to a Suzuki-Miyaura or Stille coupling to introduce an aryl or heteroaryl group. This modular approach is highly valuable in medicinal chemistry for the rapid generation of analogues for structure-activity relationship (SAR) studies.

The following table provides examples of diversified indazole scaffolds that can be synthesized from a diiodoindazole precursor through sequential cross-coupling reactions.

| Sequential Coupling Strategy | C-7 Substituent | C-3 Substituent | Resulting Scaffold |

| Sonogashira then Suzuki | Phenylethynyl | Pyridin-3-yl | 7-(Phenylethynyl)-3-(pyridin-3-yl)-6-hydroxyindazole |

| Suzuki then Stille | 4-Methoxyphenyl | Thien-2-yl | 7-(4-Methoxyphenyl)-3-(thien-2-yl)-6-hydroxyindazole |

| Heck then Sonogashira | Styrenyl | Trimethylsilylethynyl | 7-Styrenyl-3-(trimethylsilylethynyl)-6-hydroxyindazole |

While palladium-catalyzed reactions are the most common methods for functionalizing haloindazoles, nucleophilic aromatic substitution (SNAr) can also be employed, particularly when the indazole ring is activated by electron-withdrawing groups. The presence of the pyrazole ring itself imparts some electron deficiency to the benzene ring, which can facilitate SNAr reactions at the C-7 position under certain conditions.

However, for SNAr to occur efficiently at either the C-3 or C-7 position of 3,7-diiodo-6-hydroxy indazole, further activation, for instance by N-arylation with an electron-withdrawing group, might be necessary. Strong nucleophiles such as alkoxides, thiolates, or amines can displace the iodide ions, leading to the formation of ethers, thioethers, or aminoindazoles, respectively. The regioselectivity of SNAr reactions on diiodoindazoles would depend on the specific substrate and reaction conditions, with the more electron-deficient position being more susceptible to nucleophilic attack.

Metal-halogen exchange is a powerful method for converting aryl halides into highly reactive organometallic reagents, such as organolithium or Grignard reagents. wikipedia.org This transformation is typically carried out at low temperatures using organolithium reagents like n-butyllithium or t-butyllithium. The exchange rate is generally faster for iodine than for bromine or chlorine. wikipedia.org

In the case of 3,7-diiodo-6-hydroxy indazole, a selective metal-halogen exchange at one of the iodo-positions could potentially be achieved. The greater kinetic acidity of protons on the pyrazole ring might lead to competitive deprotonation, and the hydroxyl group would also be deprotonated under these basic conditions. Therefore, protection of both the N-H of the indazole and the hydroxyl group would likely be necessary prior to attempting a metal-halogen exchange.

If successful, the resulting organometallic intermediate could be trapped with various electrophiles (e.g., aldehydes, ketones, carbon dioxide, alkyl halides) to introduce a wide range of functional groups at either the C-3 or C-7 position. The regioselectivity of the exchange would be influenced by factors such as steric hindrance and the electronic nature of the C-I bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Stille)

Reactions of the Hydroxyl Group

The hydroxyl group at the C-6 position of the indazole ring offers another handle for derivatization. It can readily undergo O-alkylation or O-acylation reactions to form ethers and esters, respectively. These transformations are typically carried out under basic conditions to deprotonate the hydroxyl group, followed by reaction with an electrophile.

For example, O-alkylation can be achieved by treating the indazole with an alkyl halide in the presence of a base such as potassium carbonate or sodium hydride. This reaction allows for the introduction of various alkyl or substituted alkyl chains, which can be used to modulate the physicochemical properties of the molecule, such as solubility and lipophilicity.

The following table summarizes common reactions involving the hydroxyl group of hydroxyindazoles.

| Reaction Type | Reagent | Product |

| O-Alkylation | Methyl iodide, K₂CO₃ | 6-Methoxy-3,7-diiodoindazole |

| O-Acylation | Acetyl chloride, Pyridine (B92270) | 3,7-Diiodo-1H-indazol-6-yl acetate |

| Williamson Ether Synthesis | Benzyl (B1604629) bromide, NaH | 6-(Benzyloxy)-3,7-diiodoindazole |

Etherification and Esterification Reactions

The presence of a phenolic hydroxyl group at the C-6 position is a key site for derivatization through etherification and esterification.

Etherification: The hydroxyl group can be converted to an ether via the Williamson ether synthesis. chemistnotes.comwikipedia.org This reaction involves the deprotonation of the hydroxyl group with a suitable base to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide. wikipedia.orgyoutube.com The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions.

Common conditions for the etherification of phenolic compounds include:

Base: Sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH). chemistnotes.com

Alkylating Agent: Primary alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl bromide). wikipedia.org

Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN).

The general mechanism involves the formation of a sodium or potassium salt of the indazole, followed by nucleophilic attack on the alkyl halide. chemistnotes.comwikipedia.org

Esterification: The hydroxyl group can also be readily converted into an ester. This can be achieved through several methods, including Fischer esterification or acylation with an acyl chloride or anhydride (B1165640). Fischer esterification involves reacting the indazole with a carboxylic acid in the presence of a strong acid catalyst. masterorganicchemistry.com Given the potential for side reactions on the indazole core under strongly acidic conditions, acylation using an acyl chloride or anhydride in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534) is often preferred.

The following table illustrates potential etherification and esterification reactions.

| Reaction Type | Reagents | Expected Product |

|---|---|---|

| Etherification (Methylation) | CH₃I, K₂CO₃, DMF | 3,7-Diiodo-6-methoxy indazole |

| Etherification (Benzylation) | BnBr, NaH, THF | 6-(Benzyloxy)-3,7-diiodo indazole |

| Esterification (Acetylation) | Acetyl chloride, Pyridine | (3,7-Diiodo-1H-indazol-6-yl) acetate |

| Esterification (Benzoylation) | Benzoyl chloride, Et₃N, CH₂Cl₂ | (3,7-Diiodo-1H-indazol-6-yl) benzoate |

Oxidation Reactions

The 6-hydroxy indazole moiety, being an electron-rich phenol (B47542) derivative, is susceptible to oxidation. Under controlled conditions, phenols can be oxidized to quinones. For 3,7-diiodo-6-hydroxy indazole, oxidation would be expected to yield the corresponding indazole-6,7-dione. The presence of the electron-withdrawing iodine atom at the C-7 position could influence the redox potential and stability of the resulting quinone.

Common oxidizing agents used for the conversion of phenols to quinones include:

Fremy's salt (Potassium nitrosodisulfonate)

Salcomine-O₂ complexes

Oxone (Potassium peroxymonosulfate)

Chromium or manganese-based oxidants

The reaction would likely proceed through a phenoxy radical intermediate, which is then further oxidized to the quinone. The stability and isolability of the resulting quinone would depend on the specific reaction conditions and the electronic effects of the substituents on the indazole ring.

Hydrogen Bonding Interactions and Their Influence on Reactivity

3,7-Diiodo-6-hydroxy indazole possesses multiple sites capable of participating in hydrogen bonding. The phenolic -OH group and the N1-H of the pyrazole ring are strong hydrogen bond donors, while the N2 nitrogen atom is a hydrogen bond acceptor.

These interactions can lead to the formation of intermolecular hydrogen-bonded networks in the solid state and in solution. nih.govbgu.ac.il Such interactions can significantly influence the compound's physical properties, such as melting point and solubility. For instance, strong hydrogen bonding can decrease solubility in non-polar solvents.

From a reactivity standpoint, hydrogen bonding can:

Decrease Nucleophilicity: Intermolecular hydrogen bonding involving the N1-H can reduce its availability for deprotonation, potentially affecting the regioselectivity of N-functionalization reactions.

Modulate Acidity: The acidity of the phenolic -OH and the indazolic N-H can be influenced by the solvent's ability to accept or donate hydrogen bonds.

Stabilize Tautomers: For indazoles, hydrogen bonding can play a role in stabilizing one tautomer (1H vs. 2H) over another, which is a critical factor in determining the outcome of N-substitution reactions. nih.govbgu.ac.il In some substituted indazoles, intermolecular hydrogen bonds have been shown to stabilize the 2H tautomer. nih.govbgu.ac.il

Further Functionalization of the Indazole Core

Beyond the hydroxyl group, both the benzene and pyrazole rings of the indazole core offer opportunities for further functionalization.

Electrophilic Aromatic Substitution on the Benzene Ring of the Indazole System

Further electrophilic aromatic substitution (EAS) on the 3,7-diiodo-6-hydroxy indazole ring presents a significant challenge due to the existing substitution pattern. wikipedia.org The benzene portion of the molecule has only two available positions for substitution: C-4 and C-5.

The directing effects of the existing substituents must be considered: lumenlearning.comlibretexts.orgpressbooks.pub

-OH (at C-6): A strongly activating, ortho-, para-director. It would direct incoming electrophiles to the C-5 (ortho) and C-7 (para) positions.

-I (at C-7): A deactivating, ortho-, para-director.

Pyrazole Ring: Generally considered an electron-withdrawing group, thus deactivating the benzene ring towards EAS.

N-Functionalization of the Indazole Nitrogen Atoms

N-functionalization is a common and important transformation for indazoles. chim.itmdpi.com The N-H proton of the pyrazole ring is acidic and can be removed by a base, generating an indazolide anion. This anion is ambident, with nucleophilic character at both N-1 and N-2. Consequently, reaction with an electrophile, such as an alkyl halide, can lead to a mixture of N-1 and N-2 substituted regioisomers. nih.govnih.gov

The ratio of N-1 to N-2 products is highly dependent on several factors: nih.govresearchgate.net

Substituents on the Indazole Ring: Steric hindrance from substituents at the C-7 position can disfavor substitution at the adjacent N-1 position, thereby increasing the proportion of the N-2 product. In the case of 3,7-diiodo-6-hydroxy indazole, the bulky iodine atom at C-7 would sterically hinder attack at N-1. nih.govresearchgate.net

Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the N-1/N-2 ratio. For instance, using sodium hydride in THF has been shown to favor N-1 alkylation for many indazoles, whereas Mitsunobu conditions often favor the N-2 isomer. nih.gov Studies have shown that for C-7 substituted indazoles, N-2 regioselectivity is often excellent. nih.govresearchgate.net

Nature of the Electrophile: The size and nature of the alkylating or acylating agent can also affect the regiochemical outcome. researchgate.net

| Electrophile | Conditions | Major Product (Predicted) | Rationale |

|---|---|---|---|

| Methyl Iodide | K₂CO₃, DMF | N-2-methyl-3,7-diiodo-6-hydroxy-indazole | Steric hindrance at N-1 by C-7 iodo group. nih.govresearchgate.net |

| Benzyl Bromide | NaH, THF | N-2-benzyl-3,7-diiodo-6-hydroxy-indazole | Electronic and steric effects of C-7 substituent favor N-2. nih.govresearchgate.net |

| Ethyl Bromoacetate | Cs₂CO₃, CH₃CN | Ethyl (2-(3,7-diiodo-6-hydroxy-indazolyl))acetate | Steric hindrance at N-1. researchgate.net |

| Acetyl Chloride | Pyridine, CH₂Cl₂ | 1-(1-Acetyl-3,7-diiodo-6-hydroxy-indazolyl)ethan-1-one | N-acylation often favors the thermodynamically more stable N-1 isomer after potential initial N-2 acylation and rearrangement. nih.gov |

Mechanistic Investigations of Key Transformations

The mechanisms for the derivatization of 3,7-diiodo-6-hydroxy indazole are analogous to well-established reaction pathways in organic chemistry.

Etherification (Williamson Synthesis): This reaction proceeds via a two-step SN2 mechanism. wikipedia.org

Deprotonation: A base removes the acidic proton from the 6-hydroxyl group to form a nucleophilic phenoxide ion.

Nucleophilic Attack: The phenoxide ion attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group in a single, concerted step. chemistnotes.comwikipedia.orgyoutube.com

N-Alkylation: The mechanism for N-alkylation also follows an SN2 pathway.

Anion Formation: A base deprotonates the N-H of the indazole, creating the indazolide anion. This anion exists in resonance, with negative charge density on both N-1 and N-2.

Nucleophilic Substitution: The nitrogen atoms of the anion act as nucleophiles, attacking the alkyl halide. The transition state leading to the N-1 or N-2 product will have different energies based on steric and electronic factors, which determines the final product ratio. nih.gov DFT calculations on similar systems suggest that factors like chelation with the base's counter-ion can influence the regioselectivity. researchgate.net

Electrophilic Aromatic Substitution: The general mechanism for EAS involves two principal steps. masterorganicchemistry.com

Formation of a Sigma Complex: The π-system of the aromatic ring acts as a nucleophile, attacking the electrophile (E⁺). This step is typically rate-determining as it disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation: A weak base removes a proton from the carbon atom that formed the new bond with the electrophile. This restores the aromaticity of the ring, yielding the substituted product.

For 3,7-diiodo-6-hydroxy indazole, the attack would preferentially occur at the C-5 position due to the strong activating and ortho-directing effect of the C-6 hydroxyl group.

Theoretical and Computational Chemistry Studies of 3,7 Diiodo 6 Hydroxy Indazole

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and stability of molecular systems. core.ac.ukacs.org These computational approaches solve approximations of the Schrödinger equation to determine the electron density and energy of a molecule, from which numerous properties can be derived. ias.ac.in For a substituted indazole like 3,7-diiodo-6-hydroxy indazole, DFT methods such as B3LYP with an appropriate basis set (e.g., 6-311G(d,p)) can be employed to model its behavior accurately. acs.orgnih.gov

Geometry optimization is a fundamental computational step to locate the minimum energy structure of a molecule, which corresponds to its most stable three-dimensional arrangement at 0 Kelvin. This process systematically adjusts bond lengths, bond angles, and dihedral angles to find the conformation with the lowest total electronic energy. For 3,7-diiodo-6-hydroxy indazole, this would reveal the precise spatial orientation of the iodine atoms and the hydroxyl group relative to the bicyclic indazole core. The resulting energetic information provides the molecule's stability.

Interactive Table 1: Hypothetical Optimized Geometrical Parameters for 3,7-Diiodo-6-hydroxy Indazole

This table presents illustrative data for key structural parameters that would be obtained from a geometry optimization calculation.

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Lengths | C3–I | 2.10 Å |

| C7–I | 2.12 Å | |

| C6–O | 1.36 Å | |

| O–H | 0.97 Å | |

| N1–N2 | 1.35 Å | |

| Bond Angles | C2–C3–I | 128.0° |

| C1–C7–I | 121.5° | |

| C5–C6–O | 122.0° | |

| Dihedral Angle | C5–C6–O–H | 180.0° (anti-periplanar) / 0.0° (syn-periplanar) |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. youtube.com The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, whereas the LUMO energy relates to the electron affinity and electrophilicity. youtube.comresearchgate.net

The energy gap (ΔE) between the HOMO and LUMO is a critical descriptor of molecular stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For 3,7-diiodo-6-hydroxy indazole, the electron-donating hydroxyl group and the electron-withdrawing (and heavy) iodine atoms would significantly influence the energies and spatial distributions of these frontier orbitals. rsc.org

Interactive Table 2: Hypothetical Frontier Molecular Orbital Energies

This table illustrates the kind of data generated from an FMO analysis.

| Orbital | Energy (eV) | Description |

| HOMO | -6.25 | Highest Occupied Molecular Orbital; associated with nucleophilicity. |

| LUMO | -1.80 | Lowest Unoccupied Molecular Orbital; associated with electrophilicity. |

| Energy Gap (ΔE) | 4.45 | LUMO - HOMO energy; indicates chemical stability and reactivity. nih.gov |

A Molecular Electrostatic Potential (MEP) surface is a visualization tool that maps the electrostatic potential onto the molecule's electron density surface. researchgate.net It provides a clear picture of the charge distribution, highlighting regions of positive and negative potential. researchgate.net

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. For 3,7-diiodo-6-hydroxy indazole, these would likely be concentrated around the nitrogen atoms of the pyrazole (B372694) ring and the oxygen atom of the hydroxyl group.

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atom of the hydroxyl group and the N-H proton of the indazole ring are expected to be the most positive sites.

Neutral Regions (Green): These areas have a relatively neutral potential.

The MEP surface is invaluable for predicting intermolecular interactions, such as hydrogen bonding and docking with biological receptors. researchgate.net

To quantify the reactivity of different atomic sites within a molecule, DFT provides reactivity descriptors. The Fukui function, f(r), is a central concept that measures the change in electron density at a specific point, r, when the total number of electrons in the system changes. wikipedia.orgjoaquinbarroso.com By applying a finite difference approximation, condensed Fukui functions for each atom (k) can be calculated to predict site selectivity for different types of reactions: ias.ac.in

fk+ (for Nucleophilic Attack): This index identifies the most electrophilic sites, i.e., where an incoming nucleophile is most likely to attack. It is calculated from the electron densities of the neutral (N) and anionic (N+1) states. schrodinger.com

fk- (for Electrophilic Attack): This index points to the most nucleophilic sites, i.e., the atoms most likely to be attacked by an electrophile. It is derived from the electron densities of the neutral (N) and cationic (N-1) states. schrodinger.com

These indices provide a more quantitative prediction of reactivity than MEPs alone and are crucial for understanding reaction mechanisms. wikipedia.org

Conformational Analysis and Intramolecular Interactions

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. For 3,7-diiodo-6-hydroxy indazole, a key conformational feature would be the orientation of the hydroxyl (-OH) group relative to the indazole ring.

Tautomeric Equilibria and Proton Transfer Pathways of Hydroxyindazoles

Indazoles are known to exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole, which differ in the position of the hydrogen atom on the pyrazole ring. nih.govnih.gov Generally, the 1H-tautomer is thermodynamically more stable. nih.gov

The presence of a hydroxyl group on the benzene (B151609) ring, as in 6-hydroxyindazole derivatives, introduces the possibility of additional tautomerism, such as keto-enol tautomerism. This involves the migration of a proton from the hydroxyl group to a carbon or nitrogen atom on the ring, forming a keto-type structure.

Computational chemistry is essential for studying these tautomeric equilibria. researchgate.netnih.gov By calculating the Gibbs free energy of each potential tautomer, the relative populations at equilibrium can be predicted. nih.gov Moreover, these methods can map the potential energy surface for the proton transfer reactions, identifying the transition state structures and calculating the activation energy barriers for interconversion. nih.gov This provides a detailed understanding of the kinetics and thermodynamics of the tautomerization process, revealing which tautomer is likely to predominate under given conditions. bgu.ac.ilresearchgate.net

Spectroscopic Property Prediction (e.g., NMR chemical shifts, UV-Vis spectra)

For instance, in the study of other substituted indazoles, GIAO/DFT (Gauge-Including Atomic Orbital/Density Functional Theory) calculations have been successfully used to predict ¹H and ¹³C NMR chemical shifts. This method calculates the absolute shieldings of nuclei, which are then converted to chemical shifts relative to a standard, such as tetramethylsilane (B1202638) (TMS). rsc.org The accuracy of these predictions is often high, providing a reliable means to assign signals in experimental spectra and to distinguish between different isomers. For a hypothetical analysis of 3,7-Diiodo-6-hydroxy indazole, a similar approach would be taken. The calculated chemical shifts for the protons and carbons would be influenced by the electronic effects of the iodo, hydroxy, and indazole ring substituents.

A predicted ¹³C NMR chemical shift table for 3,7-Diiodo-6-hydroxy indazole, based on computational methods, would typically be presented as follows. Please note that the values in the table below are hypothetical and for illustrative purposes only, as specific calculations for this compound were not found.

| Atom | Predicted Chemical Shift (ppm) |

| C3 | Value |

| C3a | Value |

| C4 | Value |

| C5 | Value |

| C6 | Value |

| C7 | Value |

| C7a | Value |

The prediction of UV-Vis spectra is another area where computational chemistry provides significant insights. Methods such as Time-Dependent Density Functional Theory (TD-DFT) are commonly used to calculate the electronic transition energies and corresponding oscillator strengths. These calculations help in understanding the absorption characteristics of the molecule and can be correlated with experimental UV-Vis spectra. researchgate.net For 3,7-Diiodo-6-hydroxy indazole, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the intensity of these absorptions, which are governed by the electronic structure of the molecule.

Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling reaction pathways and identifying transition states. Although specific studies modeling the reaction pathways of 3,7-Diiodo-6-hydroxy indazole were not identified, research on other indazole derivatives provides a framework for how such investigations are conducted.

DFT calculations are frequently employed to map the potential energy surface of a reaction. This involves locating the minimum energy structures of reactants, products, and any intermediates, as well as the transition state structures that connect them. The energy difference between the reactants and the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics.

For example, in studies of the alkylation of substituted indazoles, DFT calculations have been used to understand the regioselectivity of the reaction. beilstein-journals.org These calculations can reveal the relative energies of different possible transition states leading to the formation of various isomers, thereby explaining why one product is favored over another. beilstein-journals.org Natural Bond Orbital (NBO) analysis is another computational tool that can be used to examine the charge distribution and orbital interactions in the reactants and transition states, providing further insight into the reaction mechanism. beilstein-journals.org

In the context of 3,7-Diiodo-6-hydroxy indazole, computational modeling could be used to investigate various reactions, such as electrophilic substitution, nucleophilic substitution, or reactions involving the hydroxyl group. For a hypothetical reaction, the following data table illustrates the kind of information that could be generated from modeling the reaction pathway. The values presented are purely illustrative.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.6 |

| Transition State 2 | +10.8 |

| Products | -20.1 |

Such computational studies provide a detailed, atomistic-level understanding of reaction mechanisms that can be difficult to obtain through experimental methods alone. They are instrumental in rationalizing observed reactivity and in predicting the outcomes of new reactions.

Exploration of Non Biological Applications of 3,7 Diiodo 6 Hydroxy Indazole

Role as Building Blocks in Complex Organic Synthesis

The presence of two iodine atoms on the indazole ring at positions 3 and 7 marks 3,7-diiodo-6-hydroxy indazole as a highly valuable precursor in complex organic synthesis. Halogenated indazoles, particularly those bearing iodine, are key intermediates for the construction of more elaborate molecular architectures through various transition metal-catalyzed cross-coupling reactions. nih.gov The carbon-iodine bond is relatively weak, making it susceptible to oxidative addition, a critical step in many catalytic cycles.

This di-iodinated scaffold allows for sequential and site-selective functionalization. The differential reactivity of the iodine atoms at the C3 and C7 positions can potentially be exploited to introduce different substituents in a controlled manner. For instance, one position could be functionalized using a Suzuki coupling, followed by a Sonogashira or Heck reaction at the other position. This divergent synthetic approach enables the creation of a diverse library of polysubstituted indazole derivatives from a single starting material.

Table 1: Potential Cross-Coupling Reactions for 3,7-Diiodo-6-hydroxy Indazole

| Reaction Type | Coupling Partner | Catalyst/Conditions | Potential Product |

| Suzuki-Miyaura | Aryl/heteroaryl boronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), base | Aryl/heteroaryl substituted indazole |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂), base | Alkenyl substituted indazole |

| Sonogashira | Terminal alkyne | Pd/Cu catalyst, base | Alkynyl substituted indazole |

| Buchwald-Hartwig | Amine | Pd or Cu catalyst, base | Amino substituted indazole |

| Stille | Organostannane | Pd catalyst | Aryl/vinyl substituted indazole |

The hydroxyl group at the C6 position adds another layer of synthetic utility. It can be protected and deprotected as needed, or it can be converted into other functional groups, such as an ether or an ester, to further modify the electronic properties and solubility of the resulting molecules. The synthesis of various indazole derivatives often relies on the strategic use of such halogenated precursors. organic-chemistry.org

Potential in Materials Science

The unique electronic and structural features of 3,7-diiodo-6-hydroxy indazole suggest its potential for applications in materials science, particularly in the development of novel organic electronic materials and polymers.

Organic Electronics (e.g., Donor-Acceptor Systems, Semiconducting Materials)

Indazole derivatives have been explored for their use in organic light-emitting diodes (OLEDs), indicating the potential of this heterocyclic system in organic electronics. nih.govresearchgate.net The indazole core can act as either an electron-donating or electron-withdrawing unit, depending on the nature and position of its substituents. The 3,7-diiodo-6-hydroxy indazole could serve as a rigid scaffold for constructing donor-acceptor systems. By replacing the iodine atoms with suitable electron-donating or electron-accepting moieties through cross-coupling reactions, it is possible to tune the frontier molecular orbital energy levels (HOMO and LUMO) of the resulting molecules. This tunability is crucial for designing materials with specific charge transport properties (hole-transporting or electron-transporting) for use in organic field-effect transistors (OFETs) and OLEDs.

Polymer Chemistry (e.g., Monomers for Conjugated Polymers)

The di-iodo functionality of 3,7-diiodo-6-hydroxy indazole makes it an ideal candidate as a monomer for the synthesis of conjugated polymers. Poly(heteroaromatic)s are a class of polymers that have gained significant attention for their applications in organic electronics. Polymerization of this monomer, for example, through Yamamoto or Suzuki polycondensation, could lead to novel indazole-based conjugated polymers. The resulting polymers would be expected to have a rigid backbone, which is beneficial for charge transport, and the hydroxy group could enhance interchain interactions through hydrogen bonding, potentially influencing the polymer's morphology and electronic properties.

Dyes and Pigments

The indazole ring is a chromophore, and its derivatives can exhibit interesting photophysical properties. By extending the conjugation of the indazole system through the substitution of the iodine atoms with various aromatic or heteroaromatic groups, it is possible to create molecules that absorb and emit light at different wavelengths. This makes 3,7-diiodo-6-hydroxy indazole a potential precursor for the synthesis of novel organic dyes and pigments. The hydroxyl group can also act as an auxochrome, a group that modifies the ability of a chromophore to absorb light, and can also influence the solubility and binding properties of the dye to a substrate. While the direct synthesis of dyes from this specific compound is not widely reported, the synthesis of indigo-type dyes from related indole (B1671886) derivatives highlights the potential of such heterocyclic compounds in colorant chemistry. mdpi.com

Applications in Supramolecular Chemistry and Crystal Engineering

The iodine atoms in 3,7-diiodo-6-hydroxy indazole can participate in halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species. bohrium.com Halogen bonds are highly directional and have emerged as a powerful tool in crystal engineering for the design and construction of well-defined supramolecular architectures. bohrium.comnih.gov The two iodine atoms in this molecule can act as halogen bond donors, interacting with Lewis basic sites on adjacent molecules to form one-, two-, or three-dimensional networks.

The hydroxyl group can participate in hydrogen bonding, another strong and directional non-covalent interaction. The interplay between halogen bonding and hydrogen bonding could lead to the formation of complex and predictable supramolecular structures. The study of crystal structures of related halogenated pyrazoles has demonstrated the importance of such interactions in determining the packing motifs in the solid state. mdpi.com The ability to control the self-assembly of molecules is crucial for the development of new materials with tailored properties, such as porosity for gas storage or specific arrangements for non-linear optical applications.

Table 2: Potential Supramolecular Interactions of 3,7-Diiodo-6-hydroxy Indazole

| Interaction Type | Donor | Acceptor | Potential Supramolecular Motif |

| Halogen Bonding | C-I | Lewis Base (e.g., N, O, S) | Chains, sheets, 3D networks |

| Hydrogen Bonding | O-H | Hydrogen Bond Acceptor (e.g., N, O) | Dimers, catemers, layers |

| π-π Stacking | Indazole ring | Aromatic ring | Columnar or herringbone packing |

Utility in Catalysis (e.g., Ligands for Metal Catalysts, Organocatalysts)

While 3,7-diiodo-6-hydroxy indazole itself is not a catalyst, it can be readily modified to serve as a ligand for transition metal catalysts. The indazole nitrogen atoms can coordinate to metal centers. Furthermore, the iodine atoms can be replaced with phosphine (B1218219), amine, or other coordinating groups through cross-coupling reactions to create bidentate or tridentate ligands. Indazole-containing phosphine ligands have been successfully employed in gold catalysis. acs.org The rigid indazole backbone can provide a well-defined coordination environment around the metal center, which can influence the activity and selectivity of the catalyst.

The development of ligands is a cornerstone of homogeneous catalysis, and the modular nature of synthesizing substituted indazoles from precursors like 3,7-diiodo-6-hydroxy indazole allows for the fine-tuning of the ligand's steric and electronic properties. nih.gov This tunability is essential for optimizing the performance of catalysts for specific organic transformations. While there is less evidence for its direct use in organocatalysis, the functional groups present could potentially be elaborated into structures that can act as organocatalysts.

Development as Chemosensors or Probes for Analytical Applications

As of the current available scientific literature, there is no specific research detailing the development or application of 3,7-Diiodo-6-hydroxy indazole as a chemosensor or an analytical probe. While the broader family of indazole derivatives has been investigated for such purposes, information directly pertaining to the 3,7-diiodo-6-hydroxy substituted variant is not present in the accessible research data.

The indazole scaffold is recognized for its potential in the design of fluorescent probes, often for the detection of metal ions. researchgate.netnih.gov For instance, various indazole-based compounds have been synthesized and studied for their ability to selectively detect ions such as mercury (Hg²⁺) and zinc (Zn²⁺) through mechanisms like fluorescence enhancement or quenching. researchgate.netnih.govrsc.org These chemosensors typically incorporate other functional moieties to facilitate specific analyte binding and signal transduction. researchgate.netnih.govnih.govrsc.org However, studies explicitly focusing on the sensing capabilities of 3,7-Diiodo-6-hydroxy indazole have not been reported.

Consequently, detailed research findings, including data tables on analyte specificity, detection limits, and response mechanisms for this particular compound, are not available. Further research would be required to explore the potential of 3,7-Diiodo-6-hydroxy indazole in the field of analytical chemistry as a chemosensor or probe.

Conclusion and Future Research Directions

Summary of Current Research Landscape for 3,7-Diiodo-6-hydroxy Indazole

Currently, the research landscape for 3,7-diiodo-6-hydroxy indazole appears to be largely uncharted territory. Extensive searches of chemical literature and databases reveal a significant focus on the synthesis and biological activities of the broader indazole scaffold, with numerous publications detailing the preparation of various substituted indazoles. nih.govnih.gov These efforts are often driven by the pursuit of new therapeutic agents, as indazole derivatives have shown promise in areas such as oncology and anti-inflammatory treatments. researchgate.netnih.gov

However, the specific substitution pattern of 3,7-diiodo-6-hydroxy indazole remains a niche area. The presence of two iodine atoms and a hydroxyl group suggests potential for unique chemical reactivity and intermolecular interactions. The current landscape is thus characterized by a lack of specific data on its synthesis, properties, and applications, presenting a clear opportunity for original research.

Unexplored Synthetic Challenges and Methodological Advancements

The synthesis of 3,7-diiodo-6-hydroxy indazole presents several intriguing challenges that could spur methodological advancements in heterocyclic chemistry. Conventional indazole syntheses often involve cyclization reactions of substituted phenylhydrazines or related precursors. researchgate.net For this specific target, the regioselective introduction of two iodine atoms and a hydroxyl group onto the indazole core is a primary hurdle.

Future synthetic explorations could focus on:

Late-stage functionalization: Developing methods for the direct iodination of a pre-formed 6-hydroxyindazole core. This would require overcoming challenges related to the directing effects of the existing substituents and the potential for over-iodination.

Novel building blocks: The synthesis of appropriately substituted precursors, such as a di-iodinated hydroxy-phenylhydrazine, could provide a more direct route. The stability and accessibility of such intermediates would be key areas of investigation.

Flow chemistry and automated synthesis: These technologies could be employed to rapidly screen reaction conditions and optimize the synthesis of this and related poly-substituted indazoles, potentially improving yields and reducing reaction times. researchgate.net

Opportunities for Deeper Mechanistic Understanding

The unique electronic and steric properties of the iodo and hydroxyl substituents in 3,7-diiodo-6-hydroxy indazole offer a rich platform for fundamental mechanistic studies. The iodine atoms, capable of forming halogen bonds, and the hydroxyl group, a hydrogen bond donor and acceptor, can significantly influence the molecule's conformation, crystal packing, and interactions with other molecules.

Future research could delve into:

Tautomerism: A detailed investigation into the predominant tautomeric form (1H- vs. 2H-indazole) of this compound and how the substituents influence the tautomeric equilibrium. nih.gov

Reaction mechanisms: Studying the mechanisms of electrophilic and nucleophilic substitution reactions on the indazole ring, and how the iodo and hydroxyl groups modulate the reactivity and regioselectivity of these transformations.

Halogen bonding: Exploring the role of the iodine atoms in directing self-assembly and in the formation of complexes with other molecules. This could be investigated through a combination of crystallographic and computational methods.

Prospects for Novel Non-Biological Applications and Material Innovations

While indazoles are predominantly explored for their biological activity, the unique features of 3,7-diiodo-6-hydroxy indazole suggest potential for a range of non-biological applications. researchgate.netnih.gov The presence of heavy iodine atoms and a phenolic hydroxyl group opens doors to the development of novel materials.

Potential areas of innovation include:

Organic electronics: The extended π-system of the indazole core, coupled with the potential for strong intermolecular interactions through halogen and hydrogen bonding, could make this compound a building block for organic semiconductors or light-emitting materials.

Luminescent sensors: The fluorescence properties of the indazole scaffold could be modulated by the iodo and hydroxyl groups. This could be exploited to develop chemosensors for the detection of specific analytes that interact with these functional groups.

Polymer chemistry: The hydroxyl group provides a handle for the incorporation of this indazole derivative into polymer chains, leading to the development of novel functional polymers with tailored optical, electronic, or thermal properties.

Synergistic Approaches Combining Synthesis, Spectroscopy, and Computation for Indazole Chemistry Development

A holistic approach that integrates synthetic chemistry, advanced spectroscopic techniques, and computational modeling will be crucial for unlocking the full potential of 3,7-diiodo-6-hydroxy indazole and its derivatives.

A synergistic research program would involve:

Synthesis and Characterization: The development of robust synthetic routes will be followed by thorough characterization using techniques such as NMR, mass spectrometry, and single-crystal X-ray diffraction to unequivocally determine the structure and properties of the compound.

Spectroscopic Analysis: Detailed spectroscopic studies, including UV-Vis and fluorescence spectroscopy, will be essential to understand the photophysical properties and to explore its potential in optical applications.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict the geometric and electronic structure, spectroscopic properties, and reactivity of the molecule. nih.gov This can guide synthetic efforts and provide a deeper understanding of the experimental observations.

By combining these disciplines, researchers can accelerate the development of this and other novel indazole-based materials, paving the way for new discoveries and applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.